

Technical Guide: Physicochemical Properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1-ethyl-5-methyl-1H-pyrazole

Cat. No.: B1344454

[Get Quote](#)

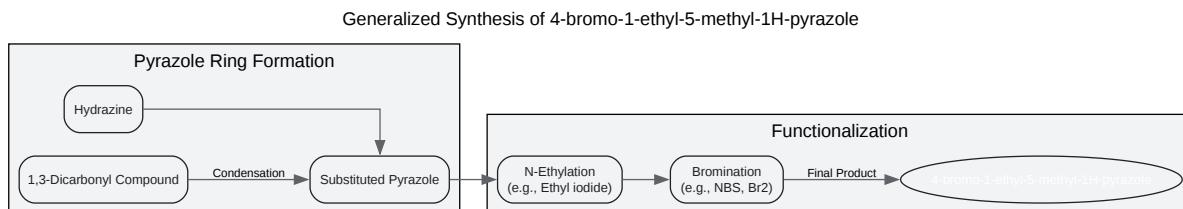
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound **4-bromo-1-ethyl-5-methyl-1H-pyrazole**. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, this guide combines predicted values from computational models with general knowledge of the pyrazole chemical class.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** are crucial for its handling, formulation, and potential application in research and development.

Property	Value	Source
Molecular Formula	C ₆ H ₉ BrN ₂	PubChem
Molecular Weight	189.05 g/mol	PubChem
Predicted XlogP	1.8	PubChemLite
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-


Note: The XlogP value is a computational prediction and may differ from experimental values. Further experimental validation is required for a definitive assessment of this compound's lipophilicity.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** is not readily available in the cited literature, a general synthetic approach for N-alkylated and brominated pyrazoles can be proposed based on established organic chemistry principles.

Generalized Synthetic Workflow

The synthesis of **4-bromo-1-ethyl-5-methyl-1H-pyrazole** can be envisioned as a multi-step process, as depicted in the workflow diagram below. This would typically involve the formation of the pyrazole ring, followed by N-alkylation and bromination.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

General Procedure for Pyrazole Synthesis (Illustrative):

A suitable 1,3-dicarbonyl precursor would be reacted with a hydrazine derivative in a suitable solvent, such as ethanol or acetic acid. The reaction mixture would be heated under reflux for several hours. After cooling, the product would be isolated by filtration or extraction.

General Procedure for N-Alkylation (Illustrative):

The synthesized pyrazole would be dissolved in a polar aprotic solvent like DMF or acetonitrile. A base, such as potassium carbonate or sodium hydride, would be added, followed by the alkylating agent (e.g., ethyl iodide). The reaction would be stirred at room temperature or gentle heating until completion.

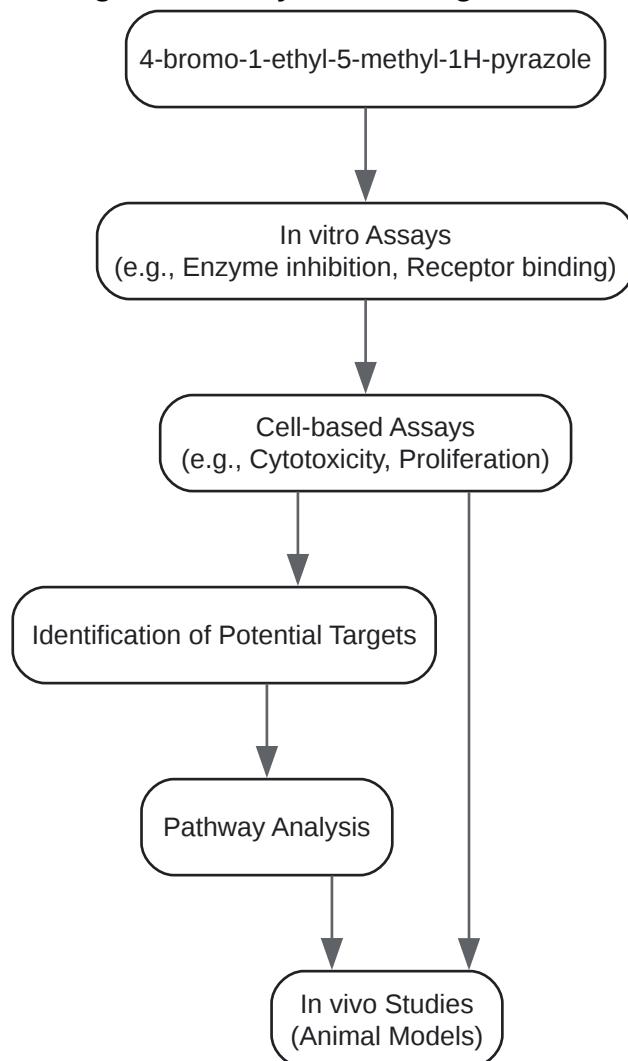
General Procedure for Bromination (Illustrative):

The N-alkylated pyrazole would be dissolved in a suitable solvent, such as dichloromethane or acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or elemental bromine, would be added portion-wise, and the reaction would be stirred until the starting material is consumed.

Characterization:

The final product would be purified using techniques like column chromatography or recrystallization. Characterization would be performed using standard analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the structure and connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.


Potential Biological Activity and Signaling Pathways

Specific biological data for **4-bromo-1-ethyl-5-methyl-1H-pyrazole** is not currently documented. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including:

- Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).
- Anticancer: Through various mechanisms, including kinase inhibition.
- Antimicrobial: Showing efficacy against a range of bacteria and fungi.

The potential mechanism of action for a novel pyrazole derivative would need to be investigated through extensive biological screening. A hypothetical workflow for such an investigation is presented below.

Biological Activity Screening Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the biological activity.

Conclusion

4-bromo-1-ethyl-5-methyl-1H-pyrazole is a substituted pyrazole with predicted physicochemical properties that suggest its potential as a scaffold in medicinal chemistry and other research areas. While experimental data for this specific compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of the pyrazole class of

compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1344454#physicochemical-properties-of-4-bromo-1-ethyl-5-methyl-1h-pyrazole\]](https://www.benchchem.com/product/b1344454#physicochemical-properties-of-4-bromo-1-ethyl-5-methyl-1h-pyrazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com